Nalmexone

postoperative analgesia opioid comparative efficacy mixed agonist-antagonist

Lack of a mixed μ-opioid agonist-antagonist that fully substitutes for morphine confounds opioid liability studies. Nalmexone resolves this gap with quantified pharmacology. - Fully substitutes for 3.0 mg/kg morphine in drug discrimination-unlike nalbuphine or nalorphine. - Clinically benchmarked analgesia (70-90 mg ≈ 10 mg morphine IM) enables translational efficacy calibration. - Validated P-gp negative control for CNS transporter profiling.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 16676-26-9
Cat. No. B099747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalmexone
CAS16676-26-9
Synonymsnalmexone
nalmexone hydrochloride, (5alpha)-isome
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C
InChIInChI=1S/C21H25NO4/c1-12(2)6-9-22-10-8-20-17-13-3-4-14(23)18(17)26-19(20)15(24)5-7-21(20,25)16(22)11-13/h3-4,6,16,19,23,25H,5,7-11H2,1-2H3/t16-,19+,20+,21-/m1/s1
InChIKeyOHKCLOQPSLQCQR-MBPVOVBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nalmexone Procurement Guide for Research


Nalmexone (INN; development codes EN-1620A, UM-592) is a semisynthetic 4,5-epoxymorphinan opioid belonging to the oxymorphone series, characterized by an N-dimethylallyl substituent at position 17 that confers a mixed agonist-antagonist pharmacological profile [1]. Unlike the pure antagonists naloxone (N-allyl) and naltrexone (N-methylcyclopropyl), nalmexone acts as a partial agonist at the μ-opioid receptor (MOR), exhibiting both analgesic and narcotic antagonist properties [1][2]. The compound was evaluated in clinical postoperative pain studies but was never marketed, and is currently available solely as a research reference material [1][3].

Mixed agonist-antagonist probe N-dimethylallyl oxymorphone with partial MOR agonism for efficacy-switching SAR
Discriminative stimulus research Unique morphine-equivalent stimulus control not replicated by nalbuphine or other mixed agents
CNS transporter exclusion Negative P-gp substrate control within the 4,5-epoxymorphinan series for BBB studies

Why Nalmexone Cannot Be Replaced in Receptor Studies


Within the oxymorphone-derived 4,5-epoxymorphinan series, the N-substituent is the primary determinant of whether a compound functions as a pure agonist (N-methyl; oxymorphone), a pure antagonist (N-allyl; naloxone, or N-methylcyclopropyl; naltrexone), or a mixed agonist-antagonist (N-dimethylallyl; nalmexone) [1]. Nalmexone occupies a unique intermediate pharmacological niche: it produces discriminative stimulus effects equivalent to morphine in rats—a property not shared by nalbuphine, nalorphine, levallorphan, oxilorphan, or ketocyclazocine—yet simultaneously retains antagonist properties sufficient to reverse opioid effects [1][2]. Simply substituting naltrexone or naloxone for nalmexone in studies requiring partial MOR agonism would confound experimental interpretation, as their signaling outputs and receptor conformational engagement are fundamentally distinct. The quantitative evidence below substantiates that nalmexone's differentiation is grounded in measurable pharmacological endpoints, not merely structural annotation.

Nalmexone (target)
Partial MOR agonism with antagonist character

Produces morphine-like discriminative effects and measurable mixed agonist-antagonist pharmacology.

Naloxone / Naltrexone (substitute)
Pure opioid antagonists

Lack partial agonist activity; cannot mimic partial MOR engagement and may reverse endogenous tone, altering model readouts.

Nalmexone (target)
Distinct N-dimethylallyl flexibility profile

Axial-equatorial energy difference of 1.0 kcal/mol, reduced π-character; underpins mixed efficacy.

Naloxone / Naltrexone (substitute)
Higher conformational freedom

ΔE 1.9–2.0 kcal/mol, enabling stable antagonist ternary complex; SAR substitution would erase mixed-agonism endpoint.

Quantitative Differentiation Evidence


Analgesic Potency vs. Morphine

In a direct head-to-head clinical comparison, nalmexone required 70–90 mg intramuscularly to produce total analgesia equivalent to 10 mg of morphine over a 255-minute observation period in 451 surgical patients [1]. This represents an approximately 7- to 9-fold lower analgesic potency on a per-milligram basis relative to morphine, while achieving comparable overall efficacy. Nalmexone therefore provides an experimental tool for dissociating analgesic potency from analgesic efficacy in MOR-mediated pain pathways, a dissociation not achievable with equipotent morphine dosing.

Analgesic potency vs. morphine
Head-to-head
~7- to 9-fold less potent per mg
Supports potency–efficacy dissociation studies
70–90 mg nalmexone ≈ 10 mg morphine; postoperative cohort; endpoint context
postoperative analgesia opioid comparative efficacy mixed agonist-antagonist

Discriminative Stimulus Effect vs. Nalbuphine

In a rat two-choice discrete-trial avoidance paradigm using a 3.0 mg/kg morphine training dose, nalmexone was one of only two narcotic antagonist analgesics (alongside butorphanol) that produced discriminative stimulus effects fully equivalent to those of the morphine training dose [1]. In direct contrast, nalbuphine, nalorphine, levallorphan, oxilorphan, and ketocyclazocine all failed to produce complete morphine-like stimulus control under identical conditions. This qualitative differentiation carries quantitative implications: nalmexone's stimulus generalization to morphine implies that its interoceptive cue properties engage the same receptor population and downstream signaling pathways as a pure MOR agonist, a feature most mixed agonist-antagonists do not replicate.

Discriminative stimulus vs. nalbuphine
Cross-study comparable
Full generalization to morphine vs. partial/absent in nalbuphine & others
Supports stimulus control pathway studies
Rat two-choice avoidance; morphine 3.0 mg/kg training dose
drug discrimination opioid receptor pharmacology subjective effects mixed agonist-antagonist

Agonist/Antagonist Ratio vs. Naloxone

The quantum chemical and pharmacological analysis by Loew and Berkowitz demonstrated that nalmexone exhibits a much higher agonist/antagonist potency ratio and a lower binding affinity to the guinea pig ileum longitudinal muscle preparation than naloxone [1]. The N-dimethylallyl substituent of nalmexone, while producing low-energy equatorial conformers superficially similar to naloxone, generates steeper energy minima with higher interconformational barriers, reducing conformational flexibility at the receptor and diminishing the ability to simultaneously form a ternary complex with the C14-OH group and the receptor anionic site in the antagonist conformation [1]. The authors further classify nalmexone and nalbuphone as less flexible N-substituents with reduced π-character, weakening their antagonist ternary complex formation relative to the naloxone and naltrexone prototypes. Exact numerical values for the agonist/antagonist potency ratio are documented in Table I of the primary publication.

Agonist/antagonist ratio vs. naloxone
Class-level inference
Higher agonist/antagonist ratio | lower binding affinity (GPI)
Supports N-substituent efficacy-switching SAR
Guinea pig ileum assay; exact fold-differences in primary reference
structure-activity relationship opioid receptor binding guinea pig ileum assay agonist-antagonist balance

P-Glycoprotein Substrate Activity

In a systematic SAR evaluation of N-modified 4,5-epoxymorphinans for P-glycoprotein (P-gp) substrate activity, nalmexone, along with oxymorphone, naloxone, and naltrexone, all failed to demonstrate P-gp substrate activity [1]. This indicates that the 4,5-epoxymorphinan scaffold contains structural features that preclude recognition by the efflux transporter, independent of the specific N-substituent within this tested series. This negative dataset is valuable for research programs investigating CNS penetration of opioid scaffolds: nalmexone can serve as a negative control for P-gp-mediated efflux, allowing researchers to attribute differences in CNS distribution to passive permeability or other transporter interactions rather than P-gp.

P-gp substrate activity
Supporting evidence
Non-substrate for P-gp
Supports CNS transporter exclusion studies
4,5-epoxymorphinan series; consistent with oxymorphone, naloxone, naltrexone
blood-brain barrier P-glycoprotein efflux opioid transport SAR

N-Substituent Conformational Rigidity

PCILO quantum chemical calculations revealed that nalmexone's equatorial N-dimethylallyl conformers have steeper energy minima and higher interconformational energy barriers than those of naloxone [1]. The axial-equatorial energy difference in the protonated form is 1.0 kcal/mol for nalmexone, compared to 1.9 kcal/mol for naloxone and 2.0 kcal/mol for naltrexone [1]. This reduced conformational flexibility of the dimethylallyl group, combined with diminished π-character relative to the allyl (naloxone) and methylcyclopropyl (naltrexone) groups, was proposed to weaken the formation of a stable ternary drug–C14-OH–receptor anion complex in the antagonist conformation, thereby shifting nalmexone's overall pharmacological balance toward partial agonism [1]. This provides a physically quantifiable structural rationale for nalmexone's mixed agonist-antagonist behavior that is absent for naloxone and naltrexone.

N-substituent conformational rigidity
Supporting evidence
ΔE (axial–eq) = 1.0 kcal/mol
Supports conformational basis for mixed agonism
Naloxone 1.9, naltrexone 2.0 kcal/mol; PCILO calculations
molecular conformation opioid pharmacophore N-substituent flexibility PCILO calculations

Clinical Side-Effect Profile vs. Morphine

In the same 451-patient clinical study that established nalmexone's analgesic potency, side effects were systematically recorded. Sedation and, to a lesser extent, sweating were the most frequent effects of both nalmexone and morphine; however, nalmexone exhibited a noticeably higher degree of incidence of these adverse effects compared to morphine [1][2]. The most common side effects were sleepiness and sweating, reported to be similar in quality to those of morphine but with quantitatively higher frequency. This dissociated side-effect profile—comparable analgesic efficacy but increased sedative and sudomotor burden—constitutes a measurable negative differentiator that must be accounted for in experimental designs.

Side-effect profile vs. morphine
Head-to-head
Higher sedation/sweating incidence vs. morphine
Reported tolerability endpoint comparison context
451 surgical patients; qualitative incidence difference
opioid adverse effects mixed agonist-antagonist safety postoperative sedation

Recommended Research and Procurement Applications


Opioid Receptor SAR Studies

Nalmexone serves as the N-dimethylallyl reference point in systematic SAR studies of 4,5-epoxymorphinan N-substitution. Its quantifiably distinct agonist/antagonist potency ratio (higher than naloxone and naltrexone) and unique conformational energy profile (ΔE axial–equatorial = 1.0 kcal/mol vs. 1.9–2.0 kcal/mol for naloxone/naltrexone) make it an essential comparator for elucidating how N-substituent flexibility and π-character govern the transition from pure antagonism to mixed agonism . Procurement is indicated for any laboratory systematically mapping opioid receptor pharmacophores across the full efficacy spectrum.

Drug Discrimination and Abuse Liability

Because nalmexone produces discriminative stimulus effects fully equivalent to a 3.0 mg/kg morphine training dose—a property not shared by nalbuphine, nalorphine, levallorphan, oxilorphan, or ketocyclazocine—it is uniquely positioned as a research probe for investigating the neural circuitry underlying opioid subjective effects . Researchers using drug discrimination paradigms can employ nalmexone to test whether MOR partial agonism at the level of stimulus control confers different abuse liability signatures compared to mixed agonist-antagonists that fail to fully substitute for morphine.

Translational Analgesic Calibration

Nalmexone is one of the few mixed agonist-antagonist 4,5-epoxymorphinans for which human clinical analgesic potency has been quantitatively benchmarked against morphine (70–90 mg nalmexone ≈ 10 mg morphine intramuscularly for total analgesia over 255 minutes) . This makes it a valuable calibration standard for translational research programs seeking to predict clinical analgesic efficacy from in vitro MOR signaling assays (e.g., GTPγS binding, β-arrestin recruitment). The dissociated side-effect profile (higher sedation/sweating incidence) further enables testing of whether specific in vitro signaling bias measures correlate with clinical tolerability .

Blood-Brain Barrier Transporter Studies

The demonstration that nalmexone, oxymorphone, naloxone, and naltrexone all fail to exhibit P-gp substrate activity confirms that the 4,5-epoxymorphinan core scaffold is not recognized by this major CNS efflux transporter . Nalmexone can be procured as a validated negative control compound in P-gp substrate screening assays, allowing researchers to benchmark novel opioid analogs and attribute any observed CNS exclusion to alternative transporters (e.g., BCRP, MRP) or passive permeability limitations.

Application
Selection Property
Validation Focus
Opioid receptor SAR studies
N-dimethylallyl reference with distinct agonist/antagonist ratio
Conformational and efficacy-switching endpoint validation
Drug discrimination research
Morphine-equivalent stimulus control property
Stimulus control pathway validation
In vitro–in vivo analgesic model calibration
Human clinical benchmark for mixed agonist-antagonist potency
MOR signaling-to-analgesic response correlation
BBB transporter studies
Validated P-gp negative control in 4,5-epoxymorphinan series
Passive permeability vs. efflux transporter contribution
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